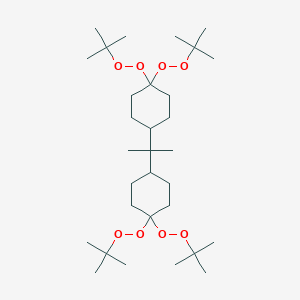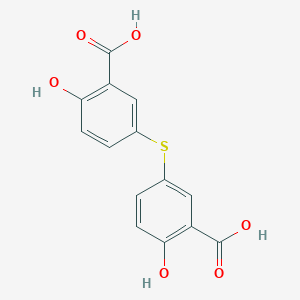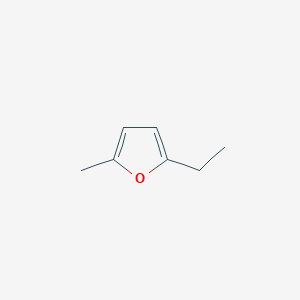
2-Ethyl-5-methylfuran
概要
説明
2-Ethyl-5-methylfuran is a member of the class of furans that is furan in which the hydrogens at positions 2 and 5 are replaced by ethyl and methyl groups, respectively . It has a molecular formula of C7H10O .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered aromatic ring (furan) with ethyl and methyl substituents at the 2nd and 5th positions respectively . The molecular weight is 110.1537 .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 119.1±9.0 °C at 760 mmHg, and a vapor pressure of 19.3±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 34.3±3.0 kJ/mol and a flash point of 15.1±5.6 °C . The index of refraction is 1.455 .科学的研究の応用
Synthesis and Antioxidant Properties : 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride, derived from 2-methylfuran, serves as a new synthetic antioxidant. Improved preparation processes have been developed, enhancing yields significantly (Yao, 2007).
Biofuel Potential : Research on 2-methylfuran identified its potential as a future biofuel, particularly in direct injection spark ignition engines. Its properties were compared against conventional gasoline and ethanol, demonstrating increased combustion stability and efficiency (Hoppe et al., 2016).
Chemical Transformations : The molecule 5-(chloromethyl)furfural (CMF) can be electrochemically reduced to produce derivatives like 5-methylfuran-2-carboxylate. This expands the derivative scope of CMF as a biobased platform molecule (Ling et al., 2022).
Food Science Application : 2-Methylfuran and related compounds, such as 2-ethylfuran, have been analyzed in heat-processed foods. Their presence and levels are determined by static headspace gas chromatography and mass spectrometry, providing insights into food safety and chemistry (Shen et al., 2016).
Catalysis and Fuel Production : Studies have focused on converting biomass-derived furanic compounds into useful chemicals and fuels. For example, 2-methyltetrahydrofuran, derived from furfural, serves as an important solvent in organic chemistry (Liu et al., 2020).
Environmental Impact : The atmospheric degradation of alkylfurans, including 2-methylfuran and 2-ethylfuran, has been studied to understand their environmental impact. These studies provide insights into the products and mechanisms involved in their reactions with atmospheric chlorine atoms (Villanueva et al., 2009).
Combustion and Emission Characteristics : The combustion and emissions characteristics of 2-methylfuran blended with gasoline in spark-ignition engines have been investigated. These studies offer insights into alternative fuel sources and their environmental implications (Wei et al., 2014).
Safety and Hazards
作用機序
Target of Action
This compound is a member of the class of furans
Mode of Action
It’s known that furans can undergo various reactions, including hydrogen transfer followed by dehydroxylation, leading to the formation of stable aldehydes and cyclic ketones . These products may further decompose into smaller species under the action of hydroxyl radicals .
Biochemical Pathways
They can be metabolized by different species, including humans, mice, and certain plants and fungi
Pharmacokinetics
The compound has a molecular weight of 1101537 , which may influence its bioavailability and pharmacokinetic properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethyl-5-methylfuran. Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity. For instance, its boiling point is 117-118 °C , indicating that it may be volatile at high temperatures.
生化学分析
Biochemical Properties
2-Ethyl-5-methylfuran plays a significant role in biochemical reactions, particularly in the context of flavor and aroma formation in food. It interacts with various enzymes and proteins, influencing the formation of volatile compounds. For instance, it is involved in the Maillard reaction, where it interacts with amino acids and reducing sugars to produce complex flavors . The nature of these interactions often involves the formation of intermediate compounds that contribute to the overall aroma profile of cooked foods.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can induce oxidative stress in cells, leading to changes in gene expression related to antioxidant defense mechanisms . Additionally, it has been observed to affect cellular metabolism by altering the levels of key metabolites involved in energy production and detoxification processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and proteins. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, this compound has been found to inhibit certain cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics . This inhibition can lead to changes in the metabolic pathways and the accumulation of specific metabolites. Additionally, this compound can bind to DNA and proteins, causing alterations in gene expression and protein function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can degrade into other compounds over time, which may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic oxidative stress and inflammation in cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing flavor perception in food. At high doses, this compound can exhibit toxic or adverse effects, including liver toxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage level triggers significant changes in biological responses.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its synthesis and degradation. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism . The compound can be metabolized into different intermediates, which may further participate in other biochemical reactions. These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites in the system.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm or mitochondria, depending on its chemical properties and interactions with cellular components.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biological effects . The localization of this compound can impact its activity and function, as it may interact with different biomolecules in various subcellular environments.
特性
IUPAC Name |
2-ethyl-5-methylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-3-7-5-4-6(2)8-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXLPPVOZWYADY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168839 | |
| Record name | 2-Ethyl-5-methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
118.00 to 119.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Ethyl-5-methylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1703-52-2 | |
| Record name | 2-Ethyl-5-methylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1703-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-5-methylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-5-methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-5-methylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYL-5-METHYLFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG4BLD3EJI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Ethyl-5-methylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




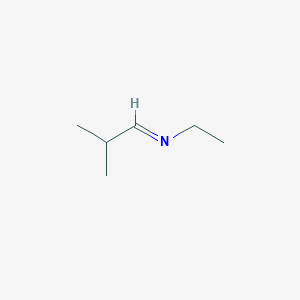

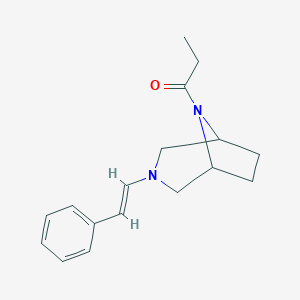

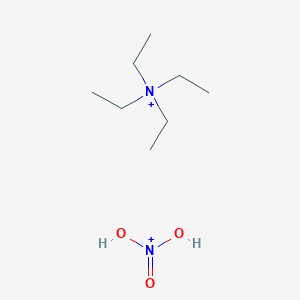
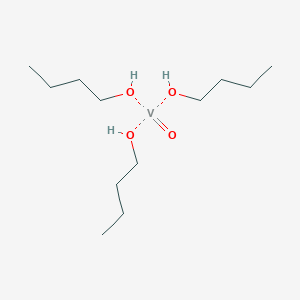
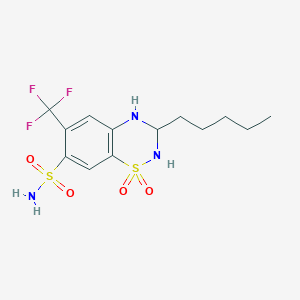
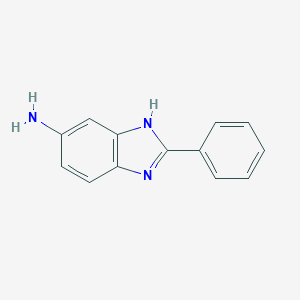
![1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol](/img/structure/B167631.png)

